Cas no 2171323-49-0 ((2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid)

2171323-49-0 structure
Nome del prodotto:(2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid
(2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid
- 2171323-49-0
- (2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid
- EN300-1512245
-
- Inchi: 1S/C28H34N2O5/c1-28(2,3)25(26(32)33)30-24(31)15-17-12-13-18(14-17)29-27(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23,25H,12-16H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t17?,18?,25-/m0/s1
- Chiave InChI: PQQJKEUORKVFNM-KRFIBBNCSA-N
- Sorrisi: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(CC(N[C@@H](C(=O)O)C(C)(C)C)=O)C1)=O
Proprietà calcolate
- Massa esatta: 478.24677219g/mol
- Massa monoisotopica: 478.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 756
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 4.8
(2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1512245-1.0g |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1512245-500mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1512245-1000mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1512245-5000mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1512245-250mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1512245-50mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1512245-10000mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1512245-2500mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1512245-100mg |
(2R)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3,3-dimethylbutanoic acid |
2171323-49-0 | 100mg |
$2963.0 | 2023-09-27 |
(2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid Letteratura correlata
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
2171323-49-0 ((2R)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3-dimethylbutanoic acid) Prodotti correlati
- 2171853-77-1(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid)
- 25843-45-2(Azoxymethane)
- 2171289-89-5(3-(3S)-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2171650-23-8(2-4-amino-1-(2-methylpropyl)piperidin-4-yl-2-hydroxyacetic acid)
- 874806-46-9(5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1880573-89-6(1-{methyl(prop-2-en-1-yloxy)carbonylamino}cyclobutane-1-carboxylic acid)
- 1269151-40-7(2-{4-(difluoromethyl)sulfanyl-3-methoxyphenyl}acetonitrile)
- 349617-09-0(2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2138151-65-0(5-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 292826-77-8(5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
